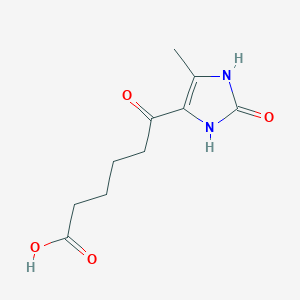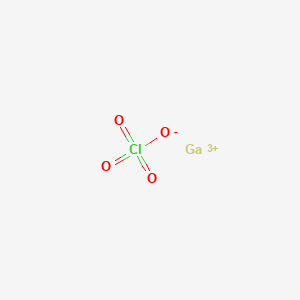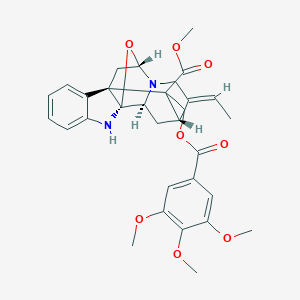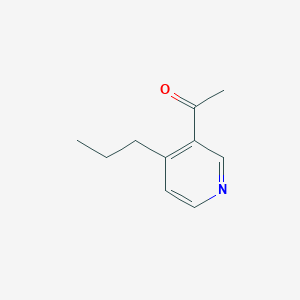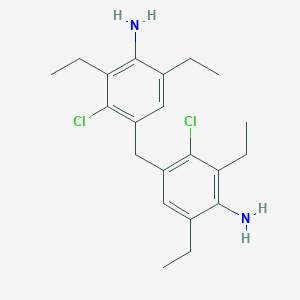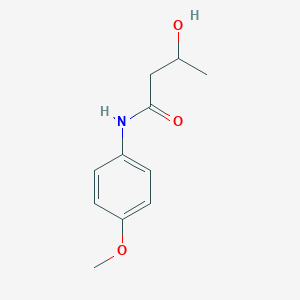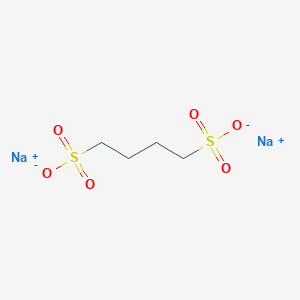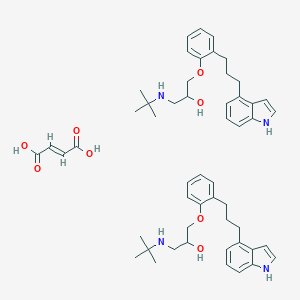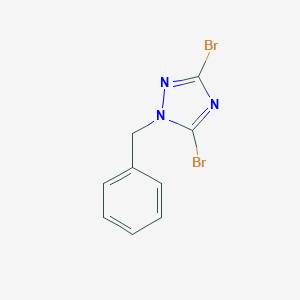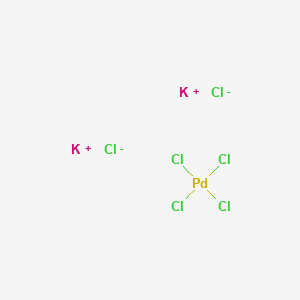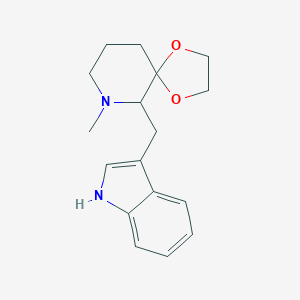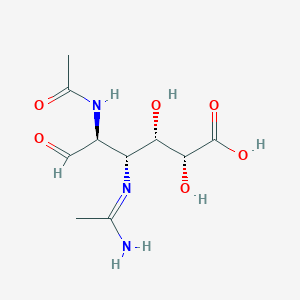
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid (AADG) is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. AADG is a derivative of dideoxyhexuronic acid, which is a rare sugar that has been found in a few natural products. AADG has been synthesized through various methods and has shown promising results in several scientific studies.
Mécanisme D'action
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid exerts its effects through various mechanisms, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to activate dendritic cells and induce the production of cytokines, leading to enhanced immune response. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and inducing apoptosis by activating caspases.
Effets Biochimiques Et Physiologiques
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to have various biochemical and physiological effects, including modulation of the immune response, inhibition of angiogenesis, and induction of apoptosis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit tumor growth by inhibiting angiogenesis and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has several advantages in lab experiments, including its ability to bind to specific receptors and its potential as a drug delivery system. However, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has limitations, including its limited availability and high cost.
Orientations Futures
There are several future directions for 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid research, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, and the investigation of its effects on various diseases. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown promising results in various fields, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of different chemicals to form 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most common chemical synthesis methods involves the reaction of 2-acetamido-2-deoxy-D-glucuronic acid with N-acetylglycine in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as N-acetylglucosaminyltransferase III and UDP-GlcNAc 2-epimerase/ManNAc kinase to synthesize 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid.
Applications De Recherche Scientifique
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has shown potential applications in various fields, including immunology, cancer research, and drug development. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to enhance the immune response by activating dendritic cells and inducing the production of cytokines. In cancer research, 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. 3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid has also been used as a drug delivery system due to its ability to bind to specific receptors.
Propriétés
Numéro CAS |
104602-08-6 |
|---|---|
Nom du produit |
3-Acetamidino-2-acetamido-2,3-dideoxyguluronic acid |
Formule moléculaire |
C10H17N3O6 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-5-acetamido-4-(1-aminoethylideneamino)-2,3-dihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17N3O6/c1-4(11)12-7(6(3-14)13-5(2)15)8(16)9(17)10(18)19/h3,6-9,16-17H,1-2H3,(H2,11,12)(H,13,15)(H,18,19)/t6-,7-,8+,9-/m1/s1 |
Clé InChI |
DHMWLSNODZWOTC-LURQLKTLSA-N |
SMILES isomérique |
CC(=N[C@H]([C@@H](C=O)NC(=O)C)[C@@H]([C@H](C(=O)O)O)O)N |
SMILES |
CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N |
SMILES canonique |
CC(=NC(C(C=O)NC(=O)C)C(C(C(=O)O)O)O)N |
Autres numéros CAS |
104602-08-6 |
Synonymes |
3-acetamidino-2-acetamido-2,3-dideoxyguluronic acid GulNAcAmA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
